2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
Scientific Research Applications
Reactivity and Pharmaceutical Potential
The compound's reactivity and pharmaceutical potential have been explored through the synthesis of related pyrazole derivatives and their characterization by various spectroscopic techniques. Computational approaches, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, have been utilized. These studies indicate potential inhibitory activity against specific enzymes, suggesting a role in drug development for conditions like tuberculosis (Thomas et al., 2018).
Structural Characterization and Antimicrobial Activity
The structural characterization of pyrazole-based compounds and their antimicrobial properties have been a focus. The synthesis process and the crystal structures of these compounds have been detailed, providing insight into their potential use in antimicrobial applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Molecular Corroboration for Medicinal Applications
Extensive work has been done on the synthesis of novel pyrazoles with a focus on their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies have also been conducted to assess their interactions with enzymes relevant to inflammation and breast cancer, indicating their potential as future drug candidates (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Applications in Crystallography and Materials Science
The compound's relevance extends to crystallography and materials science, where its derivatives have been synthesized and analyzed for their crystal structures. This information is crucial for understanding the molecular geometry and potential applications in materials science (Loh et al., 2013).
Use in Green Chemistry
The compound has been utilized in green chemistry applications, particularly in the synthesis of bis(pyrazol-5-ols) using environmentally friendly biopolymer-based solid acid catalysts. This highlights its role in promoting sustainable and eco-friendly chemical processes (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFAPBCFDWAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351508 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
100553-83-1 | |
Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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